3-[(diethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol
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Overview
Description
3-[(diethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol is a useful research compound. Its molecular formula is C17H24N2O and its molecular weight is 272.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.188863393 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Research
3-Ethylaminomethyl-2-methyl-4(1H)-quinolone, a derivative of 3-[(diethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol, has been explored for its potential as an antimalarial agent. However, studies have found these compounds to be inactive as antimalarials (Nasr, Nabih, & Burckhalter, 1978).
Antibacterial Applications
Research into pyranoquinoline derivatives, which are structurally similar to this compound, has shown that these compounds possess moderate effectiveness against bacterial growth, especially against Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).
Cancer Research
A variant of this compound, N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (ivacaftor), has been identified as a potential drug candidate for treating cystic fibrosis patients with specific genetic mutations. This highlights the compound's relevance in genetic disorder treatment (Hadida et al., 2014).
Cardiac Stimulant Activity
6-(N-linked, five-membered heteroaryl)-2(1H)-quinolinone derivatives, related to the quinolinol class, have been synthesized and evaluated for cardiotonic activity, showing potential as cardiac stimulants (Alabaster et al., 1989).
Electro-Optical Applications
Research into metal tris(8-quinolinolato) chelates, related to this compound, has shown that methylation of the 8-quinolinol ligand affects the photoluminescence and electroluminescence properties of these compounds, indicating potential uses in electroluminescence device performance (Sapochak et al., 2001).
Anticancer Agent Synthesis
Compounds such as 8-methyl-4-(3-diethylaminopropylamino) pyrimido [4',5';4,5] thieno (2,3-b) quinoline (MDPTQ), structurally related to this compound, have been studied for their efficacy against leukemia cell lines, indicating their potential as anticancer agents (Shenoy et al., 2007).
Mechanism of Action
Properties
IUPAC Name |
3-(diethylaminomethyl)-6-ethyl-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-5-13-8-9-16-14(10-13)17(20)15(12(4)18-16)11-19(6-2)7-3/h8-10H,5-7,11H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCBOLNQTLYHTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C(C2=O)CN(CC)CC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.